Boc-N-ME-P-nitro-phe-OH dcha
Overview
Description
Boc-N-ME-P-nitro-phe-OH dcha is a chemical compound with the CAS Number: 70663-56-8 . Its IUPAC name is (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-(4-nitrophenyl)propanoic acid . The compound is also known as Boc-N-methyl-4-nitro-L-phenylalanine dicyclohexylammonium salt .
Molecular Structure Analysis
The molecular formula of Boc-N-ME-P-nitro-phe-OH dcha is C27H43N3O6 . The InChI code is 1S/C15H20N2O6/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 .Physical And Chemical Properties Analysis
The molecular weight of Boc-N-ME-P-nitro-phe-OH dcha is 505.64700 . The compound should be stored at a temperature between 2-8°C . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Drug Delivery
“Boc-N-ME-P-nitro-phe-OH dcha” is used in modern drug discovery research as a tool for the introduction of phenylalanine amino-acid residues. Its properties as an unnatural amino acid make it valuable for creating specific drug delivery mechanisms .
Biomaterials
This compound plays a role in the self-assembly of peptide-based systems, which are used for creating nanostructured materials. These materials have diverse structural and functional properties suitable for regenerative medicine, fluorescent probes, light energy harvesting, and optical waveguiding .
Nanotechnology
The self-assembly properties of “Boc-N-ME-P-nitro-phe-OH dcha” facilitate the creation of nanostructures such as nanotubes, which have potential applications in electronics and materials science due to their quantum confinement and piezoelectric effects .
Synthetic Chemistry
As a standard building block, this compound is utilized in synthetic chemistry for the introduction of specific amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS), aiding in the synthesis of complex peptides .
Chemical Reduction Processes
It is involved in chemical reduction processes where N-tert-butoxycarbonyl (N-Boc) protected substrates are reduced to their corresponding N-methyl groups, which is a crucial step in various synthetic pathways .
Safety and Hazards
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6.C12H23N/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSNICCTSDFCSF-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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